N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic small molecule characterized by a quinazolinone core linked via a butanamide chain to a 2,3-dihydro-1H-inden-2-yl group. The quinazolinone moiety (4-oxoquinazolin-3(4H)-yl) is a heterocyclic scaffold known for its pharmacological relevance, including kinase inhibition and anticancer activity . The compound’s synthesis likely involves amide coupling between a quinazolinone derivative and a functionalized indenyl intermediate, paralleling methods described for related quinazolinone analogs .
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C21H21N3O2/c25-20(23-17-12-15-6-1-2-7-16(15)13-17)10-5-11-24-14-22-19-9-4-3-8-18(19)21(24)26/h1-4,6-9,14,17H,5,10-13H2,(H,23,25) |
InChI Key |
CHISHWNEMZRWOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates the structural, physicochemical, and functional differences between the target compound and its analogs.
Structural and Functional Group Analysis
Physicochemical Properties
- Lipophilicity : The target compound’s indenyl group provides moderate lipophilicity, contrasting with the highly lipophilic heptadecyl chain in Compound 14 and the polar carboxylic acid in ’s compound. This balance may optimize bioavailability .
- Hydrogen Bonding: The target’s amide and quinazolinone groups enable hydrogen bonding (amide NH: donor; carbonyl O: acceptor), though weaker than the carboxylic acid in ’s compound. This impacts solubility and protein-binding interactions .
- Acid-Base Behavior: Unlike the acidic 4-oxobutanoic acid (pKa ~4–5), the target’s amide group (pKa ~0–1) remains neutral under physiological conditions, reducing ionization-related solubility issues .
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